molecular formula C21H36O3 B129160 Pregnanetriol CAS No. 1098-45-9

Pregnanetriol

Cat. No. B129160
CAS RN: 1098-45-9
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-UHHUKTEYSA-N
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Description

Pregnanetriol is a metabolite of steroid biosynthesis that has been studied in various contexts, including its role in human pregnancy and its excretion in urine. It is a neutral steroid that has been identified as allopregnane-3β, 16α, 20β-triol, which is a highly radioactive compound when derived from acetate-1-C14 in pregnant mares . Pregnanetriol has been found to be a significant metabolite in the diagnosis and management of congenital adrenal hyperplasia (CAH), where its plasma concentrations can vary widely and are influenced by ACTH stimulation and adrenocorticosteroid therapy . Additionally, pregnanetriol has been used as a starting material for the semisynthesis of natural products such as azedarachol .

Synthesis Analysis

The synthesis of pregnanetriol has been explored in the context of its conversion from other steroids. For instance, pregnandiol, which can be isolated from human pregnancy urine, can be converted into progesterone, and pregnanetriol may be a by-product of this conversion . The biosynthesis of pregnanetriol from acetate-1-C14 in pregnant mares has been reported, indicating that pregnanetriol can be synthesized from low molecular weight phenols . Furthermore, pregnanetriol has been used as a starting material for the semisynthesis of azedarachol, showcasing its utility as a precursor in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pregnanetriol has been established as allopregnane-3β, 16α, 20β-triol . This structure is significant in the field of steroid metabolism, as it helps in understanding the pathways and intermediates involved in steroid biosynthesis and catabolism. The structure of pregnanetriol has also been important in the development of assays for its measurement in biological fluids .

Chemical Reactions Analysis

Pregnanetriol is involved in various chemical reactions, particularly in the context of steroid metabolism. It has been found that certain enzyme preparations are unable to hydrolyze pregnanetriol, which has implications for the assay of pregnanediol . The semisynthesis of azedarachol from pregnanetriol involves reactions that are controllable between the C16-OH and the C20-OH in pregnane-16,20-diols . This indicates that pregnanetriol can participate in complex chemical reactions that are significant for the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnanetriol have been studied through various methods, including gas chromatography, which has been used for the simultaneous determination of pregnanolone, pregnanediol, and pregnanetriol in pregnancy urine . The assay methods developed for pregnanetriol take into account its physical and chemical properties to ensure accuracy, sensitivity, specificity, and reproducibility . The excretion patterns of pregnanetriol during pregnancy have also been studied, revealing that its presence in urine shows two major peaks during the first and third trimesters .

Scientific Research Applications

Semisynthesis Applications

Pregnanetriol, identified as a degradative product of the natural product tigogenin, has been utilized in the semisynthesis of azedarachol, a natural insect antifeedant. This process highlights the potential of pregnanetriol in the field of natural product chemistry and pest control (Zhang, Shi, & Tian, 2015).

Role in Sterol and Steroid Biosynthesis

The discovery of pregnanetriol in the urine of patients with adrenogenital syndrome in 1937 opened avenues for studying steroid biosynthesis. This finding underscored the role of pregnanetriol and similar metabolites in understanding and mapping the complex pathways of steroid hormone biosynthesis and their association with clinical disorders (Shackleton, 2011).

Diagnostic and Monitoring Applications

Pregnanetriol has been used as a biomarker in neonatal health, particularly in the diagnosis of congenital adrenal hyperplasia. The measurement of pregnanetriol, among other steroids, in neonates helps in the early detection and management of this condition (Bekker, Bester, & Hurter, 2001).

Implications in Pregnancy and Childbirth

Studies involving pregnanetriol have also explored its role in pregnancy and childbirth. For instance, its levels and related metabolites like estriol and progesterone have been studied to understand and predict preterm birth, highlighting its significance in obstetrics and gynecology (Ellis et al., 2002; Smith et al., 2009; Klebanoff et al., 2008).

Applications in Metabolomics and Therapeutics

Pregnanetriol's role in metabolomics and potential therapeutic applications have been investigated, particularly in conditions like congenital adrenal hyperplasia. Monitoring pregnanetriol levels can guide the therapeutic management of such disorders, emphasizing its clinical utility in endocrinology (Dauber, Kellogg, & Majzoub, 2010).

Future Directions

Pregnanetriol is a significant metabolite in the diagnosis and management of congenital adrenal hyperplasia (CAH), where its plasma concentrations can vary widely and are influenced by ACTH stimulation and adrenocorticosteroid therapy . Future research may focus on the utility of biochemical monitoring of pregnanetriol in the treatment of 21-OHD during childhood .

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-UHHUKTEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911364
Record name Pregnanetriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnanetriol

CAS RN

1098-45-9, 13933-75-0
Record name Pregnanetriol
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Record name Pregnanetriol
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Record name Pregnanetriol
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Record name 5-β-pregnane-3-α,17-α,20-α-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862
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Record name (20R)-5α-pregnane-3α,17,20-triol
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Record name PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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